molecular formula C25H26N2O4 B4961294 [(NAPHTHALEN-1-YL)CARBAMOYL]METHYL 4-METHYL-2-(PHENYLFORMAMIDO)PENTANOATE

[(NAPHTHALEN-1-YL)CARBAMOYL]METHYL 4-METHYL-2-(PHENYLFORMAMIDO)PENTANOATE

Cat. No.: B4961294
M. Wt: 418.5 g/mol
InChI Key: QLNKRTYPELJWAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(NAPHTHALEN-1-YL)CARBAMOYL]METHYL 4-METHYL-2-(PHENYLFORMAMIDO)PENTANOATE is a complex organic compound with a unique structure that combines naphthalene, carbamoyl, and phenylformamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(NAPHTHALEN-1-YL)CARBAMOYL]METHYL 4-METHYL-2-(PHENYLFORMAMIDO)PENTANOATE typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the introduction of the carbamoyl group. The final step involves the coupling of the naphthalene-carbamoyl intermediate with the phenylformamido-pentanoate moiety under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products. The process is monitored using advanced analytical techniques to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

[(NAPHTHALEN-1-YL)CARBAMOYL]METHYL 4-METHYL-2-(PHENYLFORMAMIDO)PENTANOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines and other reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions are optimized to achieve the desired products with high selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce amines.

Scientific Research Applications

[(NAPHTHALEN-1-YL)CARBAMOYL]METHYL 4-METHYL-2-(PHENYLFORMAMIDO)PENTANOATE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(NAPHTHALEN-1-YL)CARBAMOYL]METHYL 4-METHYL-2-(PHENYLFORMAMIDO)PENTANOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(NAPHTHALEN-1-YL)CARBAMOYL]METHYL 4-METHYL-2-(PHENYLFORMAMIDO)PENTANOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[2-(naphthalen-1-ylamino)-2-oxoethyl] 2-benzamido-4-methylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4/c1-17(2)15-22(27-24(29)19-10-4-3-5-11-19)25(30)31-16-23(28)26-21-14-8-12-18-9-6-7-13-20(18)21/h3-14,17,22H,15-16H2,1-2H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNKRTYPELJWAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OCC(=O)NC1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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